N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a triazolo-thiadiazole derivative characterized by a 2-iodophenyl substituent at the 6-position of the fused heterocyclic core. This compound belongs to a class of molecules known for diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties, attributed to the triazolo-thiadiazole scaffold .
Properties
Molecular Formula |
C14H16IN5S |
|---|---|
Molecular Weight |
413.28 g/mol |
IUPAC Name |
N-ethyl-N-[[6-(2-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H16IN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-7-5-6-8-11(10)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
NRKHNNAEJAOZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine typically involves multiple steps. The process begins with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The iodophenyl group is introduced via electrophilic substitution reactions, and the final product is obtained by alkylation with N-ethyl ethanamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
The 6-position of the triazolo-thiadiazole scaffold is critical for modulating biological activity. Below is a comparative analysis of analogs with different substituents:
Table 1: Substituent Effects on Activity and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : The 2,5-dinitrophenyl substituent in KA39 enhances anticancer activity (GI50 ~1.2 μM), likely due to increased electrophilicity .
- Heterocyclic Substituents : The 2-furyl group in SRI 29365 confers potent antiviral activity (EC50 = 66 μM) against human respiratory syncytial virus (hRSV) .
- Halogenated Aromatics : The 2-iodophenyl group in the target compound may offer unique steric and electronic properties compared to fluoro- or chloro-substituted analogs (e.g., CHEMBL2170975), which show weaker binding affinities .
Substituent Variations at the 3-Position
The 3-position often features alkyl or aryl groups, influencing pharmacokinetic properties:
Table 2: 3-Position Modifications and Bioactivity
Key Observations :
- Alkyl Chains : Ethyl and methyl groups (e.g., target compound) may enhance solubility, while bulkier groups like adamantyl improve metabolic stability .
- Aromatic Moieties: Benzoxazolone derivatives (e.g., 5g) exhibit superior antinociceptive activity compared to non-aromatic analogs, suggesting π-π stacking interactions are critical .
Structure-Activity Relationship (SAR) Trends
Phenyl vs. Heteroaryl Substituents :
- Phenyl rings with electron-withdrawing groups (e.g., nitro in 7c ) enhance activity over electron-donating groups (e.g., methyl in ).
- Heteroaryl groups like 2-furyl (SRI 29365) offer balanced lipophilicity and antiviral potency .
Impact of Halogens :
- Iodine’s large atomic radius in the target compound may improve target binding via halogen bonding, a feature absent in fluoro- or chloro-analogs .
Hybrid Scaffolds :
- Fusion with benzimidazole () or benzoxazolone () amplifies bioactivity, likely due to dual binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
